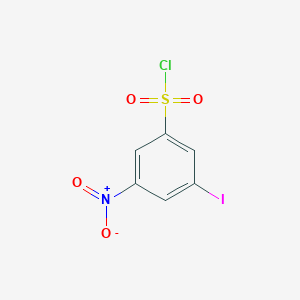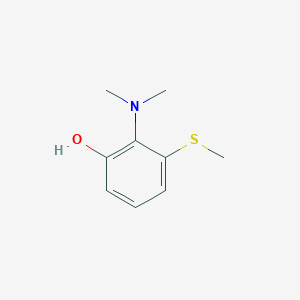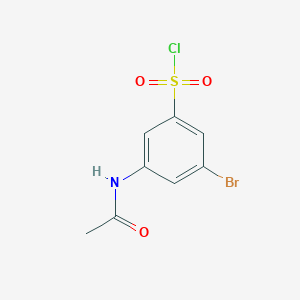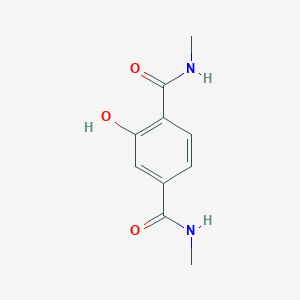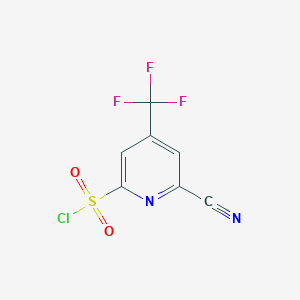
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position, a chloromethyl group at the 6-position, and an acetamide group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced at the 6-position using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Acetamidation: The acetamide group can be introduced at the 4-position by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, chloromethylation, and acetamidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acid derivatives.
科学的研究の応用
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The acetamide group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar structure but contains a thiazole ring instead of a pyridine ring.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar bromine substitution but differs in the position and type of substituents on the pyridine ring.
Uniqueness
N-(2-Bromo-6-(chloromethyl)pyridin-4-yl)acetamide is unique due to the specific combination of bromine, chloromethyl, and acetamide groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
特性
分子式 |
C8H8BrClN2O |
|---|---|
分子量 |
263.52 g/mol |
IUPAC名 |
N-[2-bromo-6-(chloromethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C8H8BrClN2O/c1-5(13)11-6-2-7(4-10)12-8(9)3-6/h2-3H,4H2,1H3,(H,11,12,13) |
InChIキー |
YMJJNDJINKXCLI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=NC(=C1)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



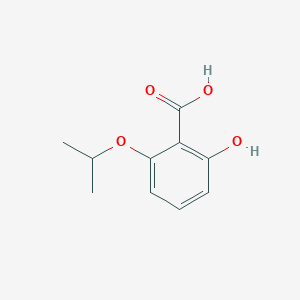

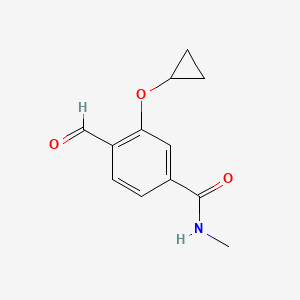
![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)


